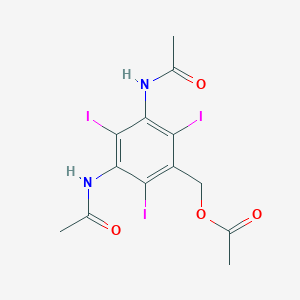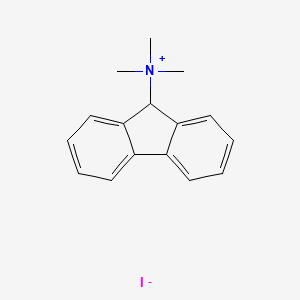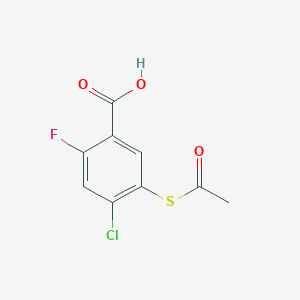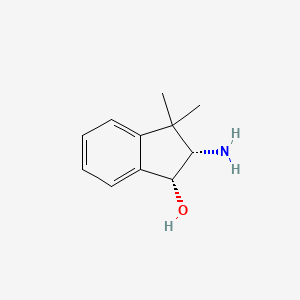![molecular formula C11H16O5 B12559449 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate CAS No. 149991-89-9](/img/structure/B12559449.png)
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate, also known as 2-[(2-methylprop-2-enoyl)oxy]ethyl 3-oxobutanoate, is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and inline purification systems ensures consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of covalent bonds with other molecules. This reactivity is crucial in its role as a monomer in polymerization reactions and as an intermediate in the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methacryloyloxy)ethyl acetoacetate
- Ethylene glycol monoacetoacetate monomethacrylate
- 2-(Acetoacetyloxy)ethyl methacrylate
Uniqueness
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over polymer properties and the synthesis of bioactive compounds .
Eigenschaften
CAS-Nummer |
149991-89-9 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3-(2-methylprop-2-enoyloxy)propyl 3-oxobutanoate |
InChI |
InChI=1S/C11H16O5/c1-8(2)11(14)16-6-4-5-15-10(13)7-9(3)12/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
FHPDNLOSEWLERE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCOC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)

![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
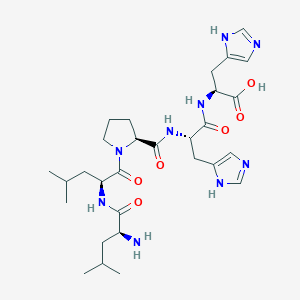
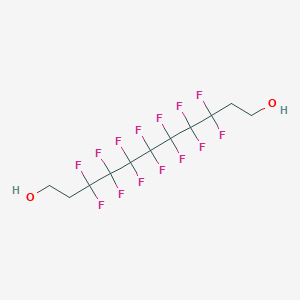

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
